Cas no 2138233-06-2 (2-(2-Chloro-1,3-thiazol-5-yl)-4-(propan-2-yl)-1,3-thiazole)

2-(2-Chloro-1,3-thiazol-5-yl)-4-(propan-2-yl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2138233-06-2
- EN300-741315
- 2-(2-chloro-1,3-thiazol-5-yl)-4-(propan-2-yl)-1,3-thiazole
- 2-(2-Chloro-1,3-thiazol-5-yl)-4-(propan-2-yl)-1,3-thiazole
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- Inchi: 1S/C9H9ClN2S2/c1-5(2)6-4-13-8(12-6)7-3-11-9(10)14-7/h3-5H,1-2H3
- InChI Key: KFRYXKCAJNNAHS-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C2=NC(=CS2)C(C)C)S1
Computed Properties
- Exact Mass: 243.9895683g/mol
- Monoisotopic Mass: 243.9895683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.3Ų
- XLogP3: 3.8
2-(2-Chloro-1,3-thiazol-5-yl)-4-(propan-2-yl)-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-741315-1.0g |
2-(2-chloro-1,3-thiazol-5-yl)-4-(propan-2-yl)-1,3-thiazole |
2138233-06-2 | 1g |
$0.0 | 2023-06-07 |
2-(2-Chloro-1,3-thiazol-5-yl)-4-(propan-2-yl)-1,3-thiazole Related Literature
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
Additional information on 2-(2-Chloro-1,3-thiazol-5-yl)-4-(propan-2-yl)-1,3-thiazole
Compound CAS No 2138233-06-2: 2-(2-Chloro-1,3-thiazol-5-yl)-4-(propan-2-yl)-1,3-thiazole
Compound CAS No 2138233-06-2, also known as 2-(2-Chloro-1,3-thiazol-5-yl)-4-(propan-2-yl)-1,3-thiazole, is a heterocyclic organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered aromatic rings containing sulfur and nitrogen atoms. The presence of a chloro group and an isopropyl substituent in its structure contributes to its distinct chemical properties and potential applications.
The synthesis of Compound CAS No 2138233-06 involves a series of well-defined chemical reactions, including nucleophilic substitutions and cyclizations. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various routes to optimize the synthesis process, including the use of microwave-assisted reactions and catalytic systems, which have significantly improved reaction efficiency and selectivity.
In terms of physical properties, Compound CAS No 2138 exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its spectroscopic data, including UV-vis, IR, and NMR spectra, have been thoroughly characterized in recent studies. These analyses have provided valuable insights into its electronic structure and intermolecular interactions.
The biological activity of Compound CAS No 06 has been extensively studied in recent years. It has shown promising results as a potential lead compound in drug discovery programs targeting various diseases. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Additionally, research has highlighted its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
In the context of materials science, Compound CAS No 06 has been investigated for its applications in the development of advanced materials such as conductive polymers and sensors. Its unique electronic properties make it a suitable candidate for use in organic electronics. Recent breakthroughs in this area have demonstrated its ability to enhance the performance of organic field-effect transistors (OFETs), paving the way for its integration into next-generation electronic devices.
The environmental impact of Compound CAS No 06 has also been a subject of recent research interest. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial applications. Preliminary findings suggest that it undergoes rapid biodegradation under aerobic conditions, reducing its environmental footprint.
In conclusion, Compound CAS No 06, or Compound CAS No 06, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial development.
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